molecular formula C14H16ClN5O2 B2926199 1-(3-Chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea CAS No. 1396853-01-2

1-(3-Chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea

Cat. No.: B2926199
CAS No.: 1396853-01-2
M. Wt: 321.77
InChI Key: CWNGUALIYFETKP-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a urea derivative featuring a 3-chloro-4-methoxyphenyl group and a 2-(dimethylamino)pyrimidin-5-yl moiety. These analogs are primarily investigated for their kinase-modulating properties, solubility, and synthetic pathways .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2/c1-20(2)13-16-7-10(8-17-13)19-14(21)18-9-4-5-12(22-3)11(15)6-9/h4-8H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNGUALIYFETKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on diverse scientific sources.

Chemical Structure

The compound can be represented structurally as follows:

C13H15ClN4O\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_4\text{O}

This structure features a chloro-methoxyphenyl group and a dimethylaminopyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. The following sections detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Activity

In vitro Studies : The compound has been evaluated against several cancer cell lines, demonstrating potent inhibitory effects. For instance:

Cell Line IC50 (µM) Mechanism of Action
A5492.28Cell cycle arrest at G2/M phase
MCF-73.67Induction of apoptosis via Bcl-2/Bax modulation
HCT-1162.28Inhibition of tubulin polymerization

These results suggest that the compound may function by disrupting microtubule dynamics, similar to other known anticancer agents like colchicine .

The mechanism by which this compound exerts its effects involves several pathways:

  • Tubulin Interaction : Docking simulations indicate that the compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .
  • Apoptotic Pathways : The compound modulates apoptotic proteins, increasing Bax and decreasing Bcl-2 levels, thereby promoting apoptosis in cancer cells .
  • Inhibition of Kinases : Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression, although further studies are needed to confirm these interactions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

  • The presence of the 3-chloro-4-methoxyphenyl group enhances binding affinity to target proteins.
  • The dimethylaminopyrimidine moiety is crucial for solubility and bioavailability.
  • Modifications to either substituent can significantly alter potency and selectivity against different cancer types .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells, with an IC50 value of 2.28 µM, indicating strong anticancer potential .
  • Breast Cancer Models : In MCF-7 models, the compound induced apoptosis through modulation of key apoptotic regulators, showcasing its potential as a therapeutic agent for breast cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chloro-4-fluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
  • Structure : The 4-position substituent on the phenyl ring is fluorine instead of methoxy.
  • Molecular Data :
    • Formula: C₁₃H₁₃ClFN₅O
    • Molecular Weight: 309.73 g/mol
    • SMILES: O=C(Nc1ccc(c(c1)Cl)F)Nc1cnc(nc1)N(C)C .
  • Key Differences :
    • The electronegative fluorine atom may enhance metabolic stability compared to methoxy groups but reduce solubility due to decreased polarity.
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
  • Structure : Features a methyl group at the 4-position and a pyrrolidinyl-substituted pyrimidine ring.
  • Molecular Data: Formula: C₁₈H₂₂ClN₅O Molecular Weight: 359.9 g/mol SMILES: Not provided in evidence.
  • Key Differences: The bulky pyrrolidinyl group on the pyrimidine ring may alter binding affinity to kinase targets compared to dimethylamino substituents .

Pyrimidine Ring Modifications

M64 (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea)
  • Structure: Contains a morpholino group and trifluoromethylphenyl moiety instead of chloromethoxyphenyl.
  • Molecular Data: Formula: Not explicitly stated but inferred to include C, H, N, O, and F. Molecular Weight: ~450 g/mol (estimated).
  • Key Differences: The morpholino group improves water solubility, and the trifluoromethyl group enhances lipophilicity and target binding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Solubility Key Substituents
Target Compound (Methoxy analog) ~325 (estimated) ~2.5 Moderate (polar) 4-OCH₃, 2-(NMe₂)pyrimidine
Fluorophenyl Analog 309.73 ~2.8 Low 4-F, 2-(NMe₂)pyrimidine
Methylphenyl-Pyrrolidinyl Analog 359.9 ~3.2 Very Low 4-CH₃, 2-pyrrolidinylpyrimidine
M64 ~450 ~1.5 High (HCl salt) Morpholino, CF₃, pyridinyl-ethyl
  • Notable Trends: Methoxy vs. Fluoro: Methoxy groups increase polarity and solubility but may reduce metabolic stability. Dimethylamino vs. Salt Formation: M64HCl demonstrates enhanced water solubility via hydrochloride salt formation, a strategy applicable to other analogs .

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